2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-5-propan-2-ylidene-1,3-thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-8(2)12-13(19)17(14(20)23-12)7-11(18)16-9-3-5-10(6-4-9)24(15,21)22/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXSVSWJRPWFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its structural formula:
The key functional groups include:
- Thiazolidinone ring
- Sulfamoyl group
- Acetamide moiety
Antidiabetic Properties
Thiazolidinones, including this compound, are recognized for their role as PPARγ agonists , which are crucial in regulating glucose metabolism. Research indicates that compounds with similar structures can significantly lower blood glucose levels and improve insulin sensitivity. For instance, studies have shown that thiazolidinediones can induce apoptosis in pancreatic beta cells under stress conditions, thereby impacting insulin secretion dynamics .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties . A study demonstrated that thiazolidinone derivatives showed antibacterial activity comparable to standard antibiotics like oxacillin. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Pioglitazone | Antidiabetic | |
| Rosiglitazone | Antidiabetic |
Anticancer Effects
Recent studies have highlighted the anticancer potential of thiazolidinones. Specifically, compounds with a similar scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The anticancer activity is often attributed to the modulation of multiple signaling pathways involved in cell proliferation and survival .
The biological effects of this compound can be attributed to several mechanisms:
- PPARγ Activation : As a PPARγ agonist, it enhances glucose uptake and lipid metabolism.
- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
- Apoptosis Induction : Triggers apoptotic pathways in stressed cells, particularly in cancerous tissues.
Study 1: Antidiabetic Activity
In a controlled trial involving diabetic rats treated with this compound, significant reductions in fasting blood glucose levels were observed after 28 days of administration. The study concluded that the compound effectively mimics the action of established antidiabetic drugs while exhibiting fewer side effects .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compound displayed superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related thiazolidinone derivatives, emphasizing substituent variations at the 5-position and their physicochemical properties:
Key Observations :
- Substituent Bulk and Polarity : Pyridinylmethylene (P2, P6) and benzylidene (5) substituents enhance crystallinity, as reflected in higher melting points (244–294°C). The propan-2-ylidene group in the target compound is less bulky, which may improve solubility but reduce melting point.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 197a) correlate with anticonvulsant activity, while sulfonamide moieties (e.g., 5, 7c) enhance enzyme inhibition .
- Synthetic Accessibility : Yields for analogs range from 52% (P4) to 90% (5), suggesting that the target compound’s synthesis may require optimization of reaction conditions .
Spectral and Analytical Data Comparison
NMR and MS Profiles:
- Pyridinylmethylene analogs (P2, P6): Distinct ¹H-NMR signals for pyridine protons (δ 8.5–7.5 ppm) and thiazolidinone carbonyls (δ 167–170 ppm) . LC-MS data confirm molecular ions (e.g., m/z 407 for P6) .
- Benzylidene analogs (5, 7c) : Aromatic protons appear at δ 7.3–7.8 ppm, with sulfonamide NH₂ signals near δ 7.1 ppm .
- Target Compound : Expected ¹H-NMR signals for the isopropylidene group (δ 1.2–1.5 ppm for CH₃ and δ 5.1 ppm for the methylene bridge) and sulfamoyl NH₂ (δ 7.0–7.3 ppm).
HPLC and Purity:
Analogs like P2 and P6 achieve >97% purity under reversed-phase conditions, suggesting the target compound would require similar purification strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
